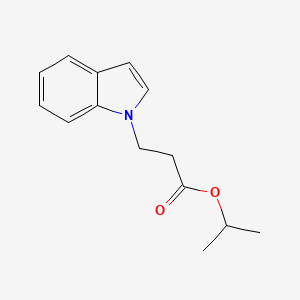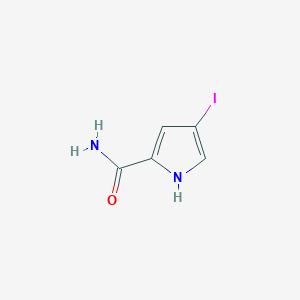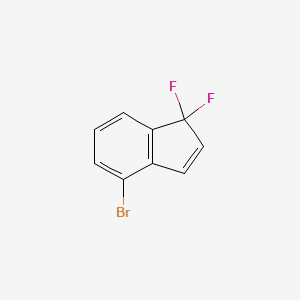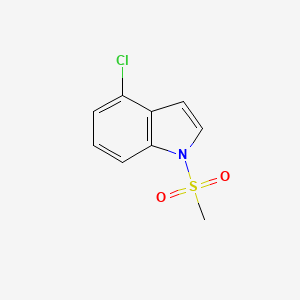
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine is a chemical compound that belongs to the class of pyridazines. This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 5 and 6, and an ethylamine group attached via an oxygen atom at position 4. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine typically involves the reaction of 5,6-dichloropyridazine with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate
- Ethyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate
Uniqueness
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine is unique due to its specific substitution pattern and the presence of the N,N-dimethylethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
1346698-29-0 |
|---|---|
Fórmula molecular |
C8H11Cl2N3O |
Peso molecular |
236.10 g/mol |
Nombre IUPAC |
2-(5,6-dichloropyridazin-4-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C8H11Cl2N3O/c1-13(2)3-4-14-6-5-11-12-8(10)7(6)9/h5H,3-4H2,1-2H3 |
Clave InChI |
ZPAYQUJCLSTUDY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CN=NC(=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)



![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)
